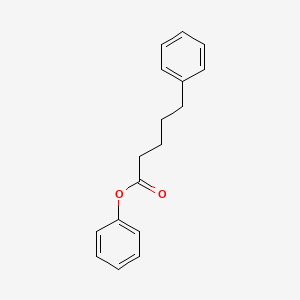
Benzenepentanoic acid, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepentanoic acid, phenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is formed from benzenepentanoic acid and phenol, resulting in a compound with unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepentanoic acid, phenyl ester can be synthesized through the esterification of benzenepentanoic acid with phenol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
Benzenepentanoic acid+PhenolH2SO4Benzenepentanoic acid, phenyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenepentanoic acid, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into benzenepentanoic acid and phenol in the presence of an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can be transformed into other esters through reaction with different alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as alkali metal alkoxides or Lewis acids are used.
Major Products
Hydrolysis: Benzenepentanoic acid and phenol.
Reduction: The corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Benzenepentanoic acid, phenyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenepentanoic acid, phenyl ester involves its interaction with specific molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of benzenepentanoic acid and phenol. The esterification process is the reverse, where the carboxylic acid and alcohol react to form the ester.
Comparison with Similar Compounds
Benzenepentanoic acid, phenyl ester can be compared with other esters such as:
Ethyl benzoate: Formed from benzoic acid and ethanol, used in perfumes and flavorings.
Methyl salicylate:
Phenyl acetate: Used in the synthesis of various organic compounds.
Properties
CAS No. |
189251-08-9 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
phenyl 5-phenylpentanoate |
InChI |
InChI=1S/C17H18O2/c18-17(19-16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 |
InChI Key |
QGHHZJILQNWGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
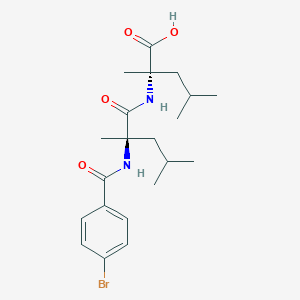
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
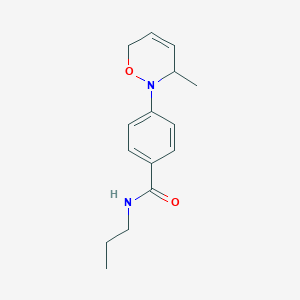
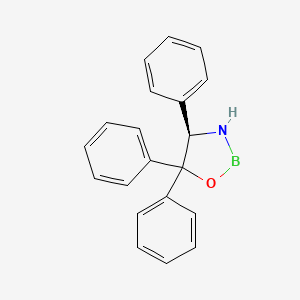
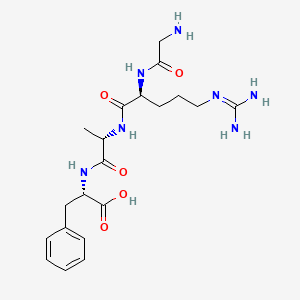
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
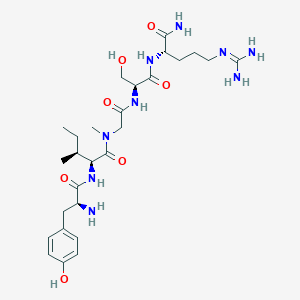
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
